molecular formula C6H7IN2O2 B603174 methyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate CAS No. 1290964-42-9

methyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B603174
CAS No.: 1290964-42-9
M. Wt: 266.04g/mol
InChI Key: VHHUJEUPMUXVIC-UHFFFAOYSA-N
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Description

Methyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 3-methyl-1H-pyrazole-5-carboxylate with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the iodination process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods, focusing on yield improvement, cost reduction, and process safety. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are common.

Major Products Formed

Scientific Research Applications

Methyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science:

Mechanism of Action

The mechanism of action of methyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of both an iodine atom and an ester functional group, which confer distinct reactivity and potential for diverse chemical transformations. The iodine atom’s larger size and higher reactivity compared to bromine or chlorine make it particularly useful in cross-coupling reactions .

Properties

IUPAC Name

methyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c1-3-4(7)5(9-8-3)6(10)11-2/h1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHUJEUPMUXVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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